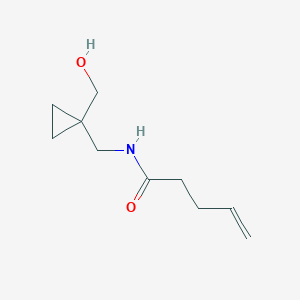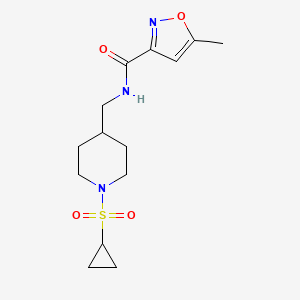![molecular formula C14H15N5O2S2 B2638778 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034272-52-9](/img/structure/B2638778.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a multifaceted compound with a significant relevance in various fields of scientific research and industry. This compound is an intricate chemical structure combining thieno[3,2-d]pyrimidinone and thiadiazole moieties, presenting unique characteristics and capabilities for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves multi-step organic synthesis. One common synthetic route is as follows:
Starting Materials: : Thieno[3,2-d]pyrimidin-4(3H)-one and 4-propyl-1,2,3-thiadiazole-5-carboxylic acid.
Key Reactions
Amidation: : The thieno[3,2-d]pyrimidin-4(3H)-one is reacted with 2-bromoethylamine hydrobromide to form the intermediate N-(2-bromoethyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Coupling: : This intermediate is then reacted with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS), leading to the formation of the final compound.
Industrial Production Methods
In industrial settings, the compound is synthesized through a streamlined process ensuring high yield and purity. The method typically employs continuous flow chemistry for efficient reaction control and scalability. Key considerations in industrial production include the use of eco-friendly solvents and reagents, optimization of reaction conditions to minimize waste, and implementation of purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: : The compound can be reduced to form derivatives with altered properties.
Substitution: : It participates in nucleophilic or electrophilic substitution reactions, allowing modifications of the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products
Oxidized Products: : Hydroxylated or carboxylated derivatives.
Reduced Products: : Amine derivatives or hydrocarbons.
Substituted Products: : Various analogs with different substituents on the thiadiazole or pyrimidinone rings.
Applications De Recherche Scientifique
This compound finds applications across multiple domains:
Chemistry: : Used as a building block for synthesizing complex molecules and for studying reaction mechanisms.
Biology: : Acts as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Employed in the synthesis of advanced materials and in the development of specialty chemicals.
Mécanisme D'action
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: : It can bind to and inhibit specific enzymes, blocking their catalytic activity.
Receptor Interaction: : Functions as a ligand that binds to receptors, modulating their activity and downstream signaling pathways.
Cellular Pathways: : Influences cellular processes such as apoptosis, proliferation, and differentiation by interacting with key proteins and pathways involved in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: : Compounds with similar core structures but different substituents.
1,2,3-thiadiazole derivatives: : Molecules that feature variations in the thiadiazole ring.
Other carboxamides: : Compounds with differing side chains or ring structures attached to the carboxamide group.
Uniqueness
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of structural motifs, which confer unique physicochemical properties and biological activities. Compared to its analogs, it may exhibit enhanced binding affinity to certain biological targets or improved stability under various conditions.
This compound’s distinctive features make it a valuable asset in scientific research and industrial applications, offering opportunities for further exploration and development.
Propriétés
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-2-3-10-11(23-18-17-10)13(20)15-5-6-19-8-16-9-4-7-22-12(9)14(19)21/h4,7-8H,2-3,5-6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCQKDKJZLDKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2638699.png)
![4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2638702.png)

![6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2638707.png)

![ethyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2638710.png)
![1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one](/img/structure/B2638711.png)

![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)



